molecular formula C5H3BrN4O2 B2990943 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- CAS No. 501935-89-3

1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-

Cat. No.: B2990943
CAS No.: 501935-89-3
M. Wt: 231.009
InChI Key: XUGWDYCNKQWEJL-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo-.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Cyclization reactions may involve the use of catalysts such as palladium or copper salts under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- is unique due to the presence of the bromine atom, which can be leveraged for further functionalization and derivatization. This allows for the creation of a wide range of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O2/c6-2-1-3(10-9-2)7-5(12)8-4(1)11/h(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWDYCNKQWEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1NC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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